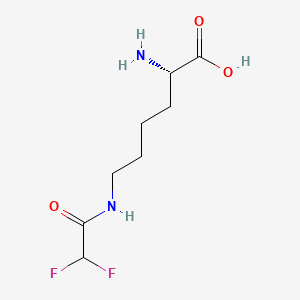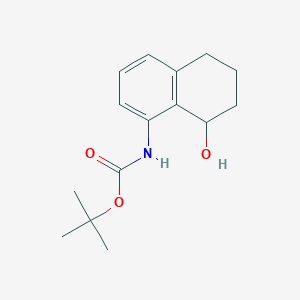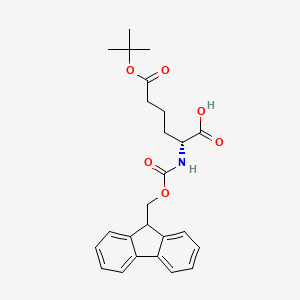
2,3-Diisopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diisopropoxyphenol is an organic compound belonging to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is specifically substituted with two isopropoxy groups at the 2 and 3 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diisopropoxyphenol typically involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
Phenol+2Isopropyl AlcoholAcid Catalystthis compound+Water
The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a fixed-bed reactor with an acid catalyst can also be employed to achieve high yields and purity of the product.
化学反応の分析
Types of Reactions
2,3-Diisopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The isopropoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
科学的研究の応用
2,3-Diisopropoxyphenol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
作用機序
The mechanism of action of 2,3-Diisopropoxyphenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The isopropoxy groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
2,6-Diisopropylphenol:
2,4-Diisopropylphenol: Studied for its potential antioxidant properties.
2,3-Dimethoxyphenol: Similar structure with methoxy groups instead of isopropoxy groups.
Uniqueness
2,3-Diisopropoxyphenol is unique due to the specific positioning of the isopropoxy groups, which can influence its chemical reactivity and potential applications. The presence of these groups can enhance its solubility in organic solvents and modulate its biological activity.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
2,3-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-11-7-5-6-10(13)12(11)15-9(3)4/h5-9,13H,1-4H3 |
InChIキー |
BOOXAARWAVNTTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=C1OC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


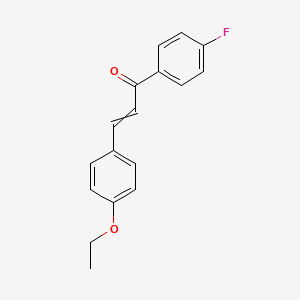
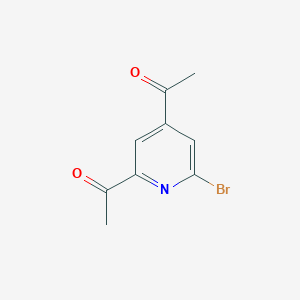
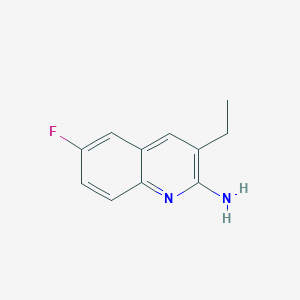
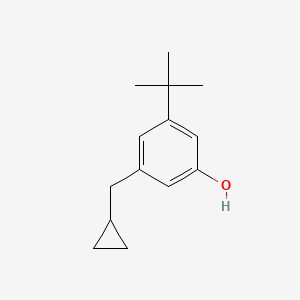
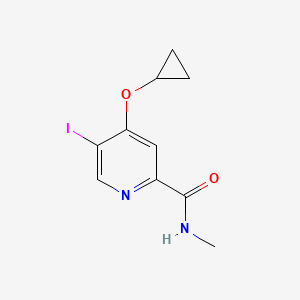

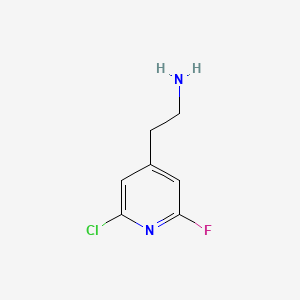
![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
